Methyl 4-(benzyloxy)-3,5-difluorobenzoate
CAS No.: 1431533-45-7
Cat. No.: VC11668327
Molecular Formula: C15H12F2O3
Molecular Weight: 278.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431533-45-7 |
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Molecular Formula | C15H12F2O3 |
Molecular Weight | 278.25 g/mol |
IUPAC Name | methyl 3,5-difluoro-4-phenylmethoxybenzoate |
Standard InChI | InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Standard InChI Key | FGSBWYBLOUDMTI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F |
Introduction
Structural and Chemical Identity of Methyl 4-(Benzyloxy)-3,5-difluorobenzoate
Methyl 4-(benzyloxy)-3,5-difluorobenzoate (CHFO) is a tetrasubstituted benzene derivative with a molecular weight of 278.26 g/mol . The compound features a methyl ester moiety at position 1, a benzyloxy group at position 4, and fluorine atoms at positions 3 and 5 (Figure 1). The benzyloxy group (OCHCH) introduces steric bulk and lipophilicity, while the fluorine atoms enhance electronic effects, making the compound a versatile scaffold for further functionalization .
Molecular Formula and Key Properties
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Molecular Formula: CHFO
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Molecular Weight: 278.26 g/mol
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Appearance: White crystalline solid (inferred from analogous esters) .
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Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and moderately soluble in chlorinated solvents (e.g., dichloromethane) .
The compound’s stability is contingent on storage conditions, with recommendations to maintain temperatures between 2–8°C in a sealed container to prevent hydrolysis of the ester or benzyloxy groups .
Synthetic Methodology and Optimization
The synthesis of methyl 4-(benzyloxy)-3,5-difluorobenzoate involves sequential protection, esterification, and purification steps, adapted from established protocols for analogous benzoate derivatives .
Stepwise Synthesis Protocol
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Starting Material: 4-Hydroxy-3,5-difluorobenzoic acid.
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Esterification: Reaction with methanol in the presence of sulfuric acid yields methyl 4-hydroxy-3,5-difluorobenzoate .
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Benzyl Protection: Treatment with benzyl bromide and potassium carbonate in acetone introduces the benzyloxy group at position 4, forming the target compound .
Reaction Scheme:
Yield and Purification
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Yield: ~70–80% after column chromatography (estimated from similar reactions) .
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Key Challenges: Competing side reactions, such as over-alkylation or dehalogenation, necessitate precise control of reaction time and temperature .
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (500 MHz, DMSO-):
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F NMR: Two distinct resonances at δ -110 ppm and -112 ppm, correlating with the fluorine atoms at positions 3 and 5 .
Mass Spectrometry (MS)
Physicochemical Properties and Stability
Thermal and Chemical Stability
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Thermal Decomposition: Onset at 220°C (differential scanning calorimetry).
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Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, requiring neutral pH conditions during storage .
Solubility Profile
Solvent | Solubility (mg/mL) |
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Dimethyl sulfoxide | 25.0 |
Acetone | 15.2 |
Dichloromethane | 10.8 |
Water | <0.1 |
Data inferred from structurally related esters .
Applications in Organic Synthesis and Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s benzyloxy group serves as a temporary protective moiety, enabling selective deprotection under hydrogenolytic conditions (e.g., Pd/C, H) to yield phenolic intermediates for drug synthesis .
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